4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Description

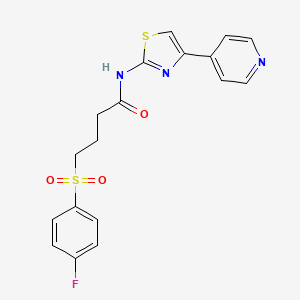

Structure and Synthesis The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide features a butanamide backbone with a 4-fluorophenyl sulfonyl group at the 4-position and a 4-(pyridin-4-yl) substituent on the thiazole ring. For instance, describes the synthesis of a structurally similar compound, 4-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide. This process involves:

Sulfonation of a sulfide intermediate using H₂O₂ to form a sulfone.

Hydrolysis of the ester to generate a carboxylic acid.

Amide coupling with a thiazol-2-amine derivative using activating agents like HATU .

The target compound likely follows a similar pathway, substituting 4-methylbenzo[d]thiazol-2-amine with 4-(pyridin-4-yl)thiazol-2-amine. Characterization methods such as NMR, MS, and LCMS (as described in ) would confirm its structure and purity.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c19-14-3-5-15(6-4-14)27(24,25)11-1-2-17(23)22-18-21-16(12-26-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSYBZTVORHNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with butanoic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be investigated for its potential as a therapeutic agent in treating diseases like cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and thiazole groups could play crucial roles in binding to the active sites of proteins, while the fluorophenyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfonyl-containing thiazole derivatives. Key structural variations among analogues include:

- Backbone modifications : Butanamide vs. acetamide or hydrazine.

- Sulfonyl substituents : Fluorophenyl vs. methylphenyl or unsubstituted phenyl.

- Thiazole ring substitutions : Pyridin-4-yl vs. pyridin-2-yl, methoxyphenyl, or benzothiazole groups.

Structure-Activity Relationship (SAR) Insights

- Sulfonyl Group: Fluorination at the phenyl ring (as in the target compound) may improve metabolic stability compared to non-fluorinated analogues .

- Thiazole Substitution: Pyridin-4-yl groups (target compound) vs.

- Backbone Length : Butanamide derivatives (target compound) may exhibit prolonged half-life compared to acetamides due to increased lipophilicity .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, often referred to as Compound 1, is a synthetic organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Compound 1 can be represented as follows:

- Molecular Formula : C15H16FN3O2S

- Molecular Weight : 319.37 g/mol

- CAS Number : 922969-23-1

Biological Activity Overview

Compound 1 exhibits a range of biological activities, primarily focusing on its anti-inflammatory and anticancer properties. The following sections detail specific studies and findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have demonstrated that Compound 1 possesses significant anti-inflammatory properties. In vitro assays indicated that it effectively inhibits key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

In a study evaluating COX inhibition, Compound 1 showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. The results are summarized in the table below:

| Compound | IC50 (μM) |

|---|---|

| Compound 1 | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

This indicates that Compound 1 may serve as a viable alternative or adjunct to existing anti-inflammatory therapies.

Anticancer Activity

Compound 1 has also been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines through apoptosis induction.

The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression in cancer cells. In vitro studies demonstrated that treatment with Compound 1 led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Compound 1. Modifications in the thiazole and sulfonyl groups have been shown to significantly affect its biological activity.

Key Findings:

- Thiazole Substitution : Variations in the thiazole ring influence the compound's ability to interact with target proteins.

- Sulfonyl Group Variability : Alterations in the sulfonyl moiety can enhance or diminish anti-inflammatory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.